molecular formula C22H27N5O3 B3010184 3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887456-90-8

3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3010184
CAS No.: 887456-90-8
M. Wt: 409.49
InChI Key: FKPPMYZYQFYVNA-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study by Zagórska et al. (2016) explored the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for potential antidepressant applications. They found that certain derivatives showed promising antidepressant effects in mice, suggesting the therapeutic potential of these compounds in mental health disorders (Zagórska et al., 2016).

Molecular Studies and Receptor Affinity

  • In a study conducted by Zagórska et al. (2015), novel derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and tested for their affinity to serotoninergic and dopaminergic receptors. This research indicates potential applications in developing antidepressant and anxiolytic drugs (Zagórska et al., 2015).

Potential as A3 Adenosine Receptor Antagonists

  • Research by Baraldi et al. (2005) on derivatives of imidazo[2,1-f]purine-2,4-diones revealed potent and selective antagonistic activity towards the A3 adenosine receptors. These findings have implications for the development of drugs targeting these receptors (Baraldi et al., 2005).

Metabolic Stability and Cell Permeability

  • A 2018 study by Zagórska et al. focused on the metabolic stability and cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. This research is essential for understanding the pharmacokinetics and dynamics of these compounds in the context of developing new psychotropic agents (Zagórska et al., 2018).

Antidepressant-like Activity and Safety Profile

  • A recent study by Partyka et al. (2020) evaluated the antidepressant-like activity and safety profile of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives. They focused on their potential as 5-HT1A receptor partial agonists, highlighting the importance of these compounds in the context of safer and more effective antidepressant therapies (Partyka et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme purine-nucleoside phosphorylase (PNPase) . This enzyme plays a crucial role in the purine salvage pathway, which is responsible for the recycling of purine nucleosides.

Mode of Action

The compound interacts with its target, PNPase, by mimicking the natural substrates of the enzyme, purine ribonucleosides .

Biochemical Pathways

The interaction of the compound with PNPase affects the purine salvage pathway . This pathway is responsible for the recycling of purine nucleosides, which are essential components of DNA and RNA. Any changes in this pathway can have downstream effects on DNA and RNA synthesis and function.

Properties

IUPAC Name

2-(2-ethoxyethyl)-6-(4-ethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-6-16-8-10-17(11-9-16)26-14(3)15(4)27-18-19(23-21(26)27)24(5)22(29)25(20(18)28)12-13-30-7-2/h8-11H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPPMYZYQFYVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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